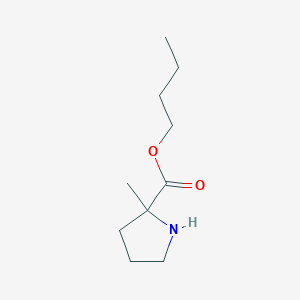

Butyl 2-methylpyrrolidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butyl 2-methylpyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a compound with diverse applications in scientific research, particularly in medicinal chemistry, enzyme inhibition studies, neuropharmacological research, and antimicrobial agent development. Its unique structural properties, including a pyrrolidine ring and a tert-butyl group, contribute to its biological activity and potential for pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry:

tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride serves as a building block in synthesizing pharmaceutical agents. Its chirality is valuable for creating enantiomerically pure compounds with specific biological activities.

Case Studies:

- Dihydroisoxazole Inhibitors: Derivatives of tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride have shown promise in inhibiting transglutaminase 2 (TG2), an enzyme involved in fibrosis and ischemic reperfusion injury. These inhibitors have demonstrated encouraging results in preclinical models.

- Orexin Receptor Antagonists: This compound has been explored in the creation of orexin receptor antagonists, potentially useful in treating conditions like sundown syndrome. These antagonists exhibit selectivity and potency against human orexin receptors .

Enzyme Inhibition:

The compound has been studied for its ability to inhibit enzymes involved in critical physiological processes, such as sphingosine kinases (SphK1 and SphK2), which are implicated in diseases like cancer and inflammation.

Antimicrobial Activity:

Derivatives of tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride have demonstrated activity against various microbial strains, suggesting potential in developing novel treatments for infectious diseases. In one study, derivatives displayed activity against drug-resistant strains of Mycobacterium tuberculosis.

Neuropharmacological Effects:

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neuropsychiatric disorders, including modulating sleep and wakefulness through orexin receptor pathways. Studies suggest it may influence neurotransmitter systems and modulate neurological functions, though further research is needed to understand its effects on synaptic transmission and neuroprotection.

Comprehensive Data Table

Propriétés

Formule moléculaire |

C10H19NO2 |

|---|---|

Poids moléculaire |

185.26 g/mol |

Nom IUPAC |

butyl 2-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-3-4-8-13-9(12)10(2)6-5-7-11-10/h11H,3-8H2,1-2H3 |

Clé InChI |

RIOHQHVKPIQXSU-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC(=O)C1(CCCN1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.